3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate
Description
3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate is a heterocyclic compound featuring a benzisoxazole core fused with a benzene ring and substituted at position 6 with a 2-furoate ester group. The benzisoxazole scaffold (C₇H₅NO) is a nitrogen-oxygen-containing heterocycle widely studied for its bioactivity, particularly in antipsychotic and antiseizure applications .
Properties
Molecular Formula |
C18H11NO4 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H11NO4/c20-18(15-7-4-10-21-15)22-13-8-9-14-16(11-13)23-19-17(14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
VICJHUNUVOJZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate typically involves the cyclization of ortho-substituted anilines with functionalized orthoesters. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzisoxazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, especially at the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of benzisoxazole oxides.
Reduction: Formation of reduced benzisoxazole derivatives.
Substitution: Formation of halogenated benzisoxazole compounds.
Scientific Research Applications
3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may act as an antagonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis : The target compound’s synthesis may parallel methods for ethyl 2-furoate derivatives (e.g., acid-catalyzed condensation ), but its benzisoxazole core likely requires specialized cyclization steps .
- Bioactivity : While zonisamide’s antiseizure mechanism is well-documented, the 2-furoate ester’s role in modulating ion channels or neurotransmitter receptors remains unstudied .
- Stability : Comparative studies on hydrolysis rates of furoate vs. benzoate esters under physiological conditions are needed to assess drug viability.
Biological Activity
3-Phenyl-1,2-benzisoxazol-6-yl 2-furoate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, as well as its structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is represented as follows:
This compound contains a benzisoxazole core connected to a furoate moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzisoxazole exhibit varying degrees of antimicrobial activity. In a study involving several benzisoxazole derivatives, it was found that certain compounds had selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited activity against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Selected Benzisoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Escherichia coli | >128 µg/mL |
Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity against several cancer types, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship suggests that modifications to the benzisoxazole ring can enhance anticancer potency .
Case Study: Cytotoxicity Evaluation
In a specific study, the compound was tested against human breast cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. The IC50 values for MCF-7 and MDA-MB-231 cells were determined to be 15 µM and 20 µM, respectively .
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may have neuroprotective properties. For instance, studies on related benzisoxazole derivatives have shown potential in modulating neurotransmitter systems involved in cognitive function and memory retention. These compounds have been suggested for their application in treating neurodegenerative diseases such as Alzheimer's .
The neuroprotective effects are hypothesized to occur through the inhibition of D-amino acid oxidase, leading to increased levels of D-serine, which is critical for NMDA receptor activation involved in synaptic plasticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
